Cephalexin hydrochloride
Overview
Description
Cephalexin Hydrochloride is the hydrochloride salt form of cephalexin, a beta-lactam, first-generation cephalosporin antibiotic with bactericidal activity. Cephalexin hydrochloride binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. PBPs participate in the terminal stages of assembling the bacterial cell wall, and in reshaping the cell wall during cell division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
A semisynthetic cephalosporin antibiotic with antimicrobial activity similar to that of CEPHALORIDINE or CEPHALOTHIN, but somewhat less potent. It is effective against both gram-positive and gram-negative organisms.
Scientific Research Applications
Bioaugmentation in Wastewater Treatment
Research by Saravanane et al. (2001) focused on using bioaugmentation to treat cephalexin-containing pharmaceutical factory effluent. They demonstrated that bioaugmentation in an anaerobic fluidized bed system could effectively reduce the chemical oxygen demand of the effluent, offering a promising approach to managing pharmaceutical waste.
Detection in Pharmaceutical Formulations
Kumari & Chandra (2023) developed an electrochemical nano-imprinting technique for the ultrasensitive detection of cephalexin in pharmaceutical formulations. This advancement is crucial for controlling antibiotic resistance by ensuring proper dosage and preventing misuse.
Purification for Therapeutic Use
Stan et al. (2004) explored methods for purifying cephalexin to enhance its solubility and osmotic pressure, which are critical for creating controlled dosage pharmaceutical forms. Their work contributes to the production of higher purity cephalexin for therapeutic applications.
Environmental Impact and Degradation
Cordeiro et al. (2021) investigated the degradation of cephalexin as a micropollutant using ultraviolet irradiation. This study is significant for understanding the environmental impact of cephalexin and developing methods to mitigate its presence in water bodies.
Antibiotic Resistance in Veterinary Medicine
Damborg et al. (2011) conducted a study on dogs treated with cephalexin, observing an increase in antibiotic-resistant Escherichia coli in their faecal flora. This research highlights the consequences of antibiotic use in animals and the potential spread of resistance.
Membrane Electrode Development
Salman et al. (2020) developed liquid membrane electrodes for cephalexin hydrochloride detection. This technology could enhance the precision of pharmaceutical analysis and quality control.
properties
CAS RN |
105879-42-3 |
---|---|
Product Name |
Cephalexin hydrochloride |
Molecular Formula |
C16H20ClN3O5S |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C16H17N3O4S.ClH.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);1H;1H2/t10-,11-,15-;;/m1../s1 |
InChI Key |
YHJDZIQOCSDIQU-HCCBYIMHSA-N |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O.O.Cl |
SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O.Cl |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
15686-71-2 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((aminophenylacetyl)amino)-3-methyl-8-oxo-, (6R-(6alpha,7beta(R*)))- Cefalexin Cephalexin Cephalexin Dihydride Cephalexin Hemihydrate Cephalexin Hydrochloride Cephalexin Monohydrate Cephalexin Monohydrochloride Cephalexin Monohydrochloride, Monohydrate Cephalexin, (6R-(6alpha,7alpha(R*)))-Isomer Cephalexin, (6R-(6alpha,7beta(S*)))-Isomer Cephalexin, (6R-(6alpha,7beta))-Isomer Cephalexin, Monosodium Salt Cephalexin, Monosodium Salt, (6R-(6alpha,7beta))-Isomer Ceporexine Palitrex |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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